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Compound of Interest

Compound Name: cis-1,2-Cyclohexanediol

Cat. No.: B155557

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of valuable chiral ligands
starting from the readily available and inexpensive prochiral starting material, cis-1,2-
cyclohexanediol. The protocols outlined below focus on two key strategies: the
desymmetrization of meso-1,2-cyclohexanediol to generate chiral building blocks, and the
synthesis of widely used Cz-symmetric ligands, such as Trost ligands, through a multi-step
sequence starting from a related precursor, cyclohexene oxide.

Introduction

Chiral ligands are indispensable tools in modern asymmetric catalysis, enabling the synthesis
of enantiomerically pure compounds crucial for the pharmaceutical, agrochemical, and fine
chemical industries. The cyclohexane-1,2-diol and its derivatives offer a rigid and
stereochemically rich scaffold for the design and synthesis of a variety of privileged chiral
ligands. This application note details reliable and scalable protocols for the preparation of these
ligands, providing quantitative data and step-by-step instructions to aid researchers in their
synthetic endeavors.

Key Strategies and Applications
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Two primary pathways for the utilization of the cyclohexyl scaffold in chiral ligand synthesis are

presented:

e Asymmetric Desymmetrization of meso-1,2-Cyclohexanediol: This approach involves the

enantioselective functionalization of one of the two hydroxyl groups of the achiral cis-1,2-

cyclohexanediol, creating a chiral mono-functionalized product. This chiral building block

can then be further elaborated into various ligands. Enantioselective acylation using chiral

organocatalysts is a particularly effective method for this transformation.[1]

e Synthesis of C2-Symmetric Diamine-Based Ligands: This pathway focuses on the

preparation of trans-1,2-diaminocyclohexane (DACH), a cornerstone for many successful

chiral ligands, including the renowned Trost ligands. While this route starts from cyclohexene

oxide, it represents a common and efficient industrial approach to the chiral diamine scaffold.

Data Presentation

The following tables summarize the quantitative data for the key transformations described in

this note.

Table 1: Asymmetric Desymmetrization of meso-1,2-Cyclohexanediol via Enantioselective

Acylation[1]
Monoac Diacylat Enantio
Acylatin Temp . ylation ion meric
Catalyst Solvent Time (h) . .
g Agent (°C) Yield Yield Excess
(%) (%) (ee, %)
Isobutyric
3 anhydrid Toluene -20 24 70 12 65
e
Isobutyric
12b anhydrid Toluene -20 24 77 14 83
e
Isobutyric
11 anhydrid Toluene -20 24 85 10 91
e
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Yields were determined by *H NMR with dibenzyl ether as an internal standard. Enantiomeric

excess was determined by GC analysis with a chiral stationary phase (beta-DEX 225).[1]

Table 2: Synthesis of (S,S)-DACH-Ph Trost Ligand[2]

Starting  Couplin

Material g Catalyst

s Reagent

Solvent

Temper . .
Yield Purity

(%) (ee, %)

ature
(°C)

Time (h)

2-
Diphenyl
phosphin
ylbenzoic Imidazole
acid, CDI
(8.9)-

Diaminoc

hydrochl
oride

yclohexa

ne

CHsCN

80-82 8 80 >99

CDI = 1,1'-Carbonyldiimidazole

Experimental Protocols
Protocol 1: Asymmetric Desymmetrization of meso-1,2-

Cyclohexanediol

This protocol is based on the enantioselective acylation using a chiral 4-pyrrolidinopyridine

catalyst.[1]

Materials:

meso-1,2-Cyclohexanediol

Isobutyric anhydride

Toluene, anhydrous

Chiral catalyst (e.g., catalyst 12b as described in the source literature)
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Dibenzyl ether (internal standard)

Standard laboratory glassware for inert atmosphere reactions

Procedure:

To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add meso-1,2-
cyclohexanediol (1.0 mmol) and the chiral catalyst (0.05 mmol, 5 mol%).

Add anhydrous toluene (5 mL) to dissolve the solids.
Cool the reaction mixture to -20 °C using a suitable cooling bath.
Add isobutyric anhydride (1.2 mmol) dropwise to the stirred solution.

Maintain the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC)
or gas chromatography (GC).

After 24 hours, quench the reaction by adding a saturated aqueous solution of sodium
bicarbonate.

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure.

Purify the crude product by column chromatography on silica gel to isolate the monoacylated
product.

Determine the yield by *H NMR spectroscopy using dibenzyl ether as an internal standard.

Determine the enantiomeric excess by chiral GC analysis.

Protocol 2: Synthesis of trans-1,2-Diaminocyclohexane
(DACH) Derivatives

This multi-step protocol describes the synthesis of a trans-1,2-diaminocyclohexane derivative

starting from cyclohexene oxide.[3]
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Step 2a: Synthesis of trans-(z)-2-(1-Pyrrolidinyl)cyclohexanol[3]
Materials:

e Cyclohexene oxide

e Pyrrolidine

« Distillation apparatus

Procedure:

 In a round-bottom flask equipped with a reflux condenser, mix cyclohexene oxide (50.6 mL,
500 mmol) and pyrrolidine (42 mL, 500 mmol).

o Reflux the mixture for 48 hours.

 After cooling to room temperature, purify the product by distillation under reduced pressure
to obtain trans-()-2-(1-pyrrolidinyl)cyclohexanol. (Yield: 94%).

Step 2b: Synthesis of trans-1,2-Diaminocyclohexane Derivative[3]
Materials:

e trans-(zx)-2-(1-Pyrrolidinyl)cyclohexanol

Triethylamine

Methanesulfonyl chloride

(R)-(+)-a-Methylbenzylamine

Tetrahydrofuran (THF), anhydrous

Water

Procedure:
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 In a flame-dried flask under an inert atmosphere, dissolve the amino alcohol (10 mmol) in dry
THF (50 mL).

e Add triethylamine (4.2 mL, 30 mmol) and cool the solution to 0 °C.

e Add methanesulfonyl chloride (0.94 mL, 12 mmol) dropwise.

 Allow the reaction mixture to stir at 25 °C for 6 hours.

o Add additional triethylamine (2.78 mL, 20 mmol) and stir for another 2 hours at 25 °C.
e Add (R)-(+)-a-methylbenzylamine (1.28 mL, 10 mmol) and water (6 mL).

« Stir the resulting two-phase mixture vigorously for 36 hours.

o Separate the layers and extract the aqueous layer with ether.

o Combine the organic extracts, wash with 5% aqueous sodium bicarbonate, then with water,
and dry over anhydrous magnesium sulfate.

o Evaporate the solvent and purify the crude product by column chromatography on neutral
alumina.

Protocol 3: Synthesis of (S,S)-DACH-Ph Trost Ligand

This protocol describes a scalable synthesis of the Trost ligand from (S,S)-
diaminocyclohexane.[2]

Materials:

2-Diphenylphosphinylbenzoic acid

(S,S)-Diaminocyclohexane

1,1'-Carbonyldiimidazole (CDI)

Imidazole hydrochloride

Acetonitrile (CH3CN)
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o Water

Procedure:

Under a nitrogen atmosphere, charge a clean, dry reactor with 2-diphenylphosphinylbenzoic
acid (1.0 kg, 3.26 mol) and CDI (557.2 g, 3.33 mol).

Add acetonitrile (2 L) to form a slurry and agitate the mixture for 1 hour at 20-25 °C until a
clear solution is obtained.

In a separate reactor, charge (S,S)-diaminocyclohexane (186.4 g, 1.63 mol) and imidazole
hydrochloride (170.6 g, 1.63 mol).

Transfer the solution from the first reactor to the second reactor, rinsing with acetonitrile
(0.60 L).

Heat the resulting mixture to 80-82 °C for 8 hours.

Cool the solution to 60 °C, at which point a slurry will form.

Add water (1.3 L) over 30 minutes at 55-60 °C.

After stirring for 30 minutes, cool the slurry to 23 °C over 30 minutes.

Collect the solid product by filtration and wash successively with a 2:1 mixture of
CHsCN/Hz20 (3 L) and then with H20 (2 L).

Dry the solid under vacuum at 55 °C to obtain the (S,S)-DACH-Ph Trost ligand as a white
solid (Yield: 80%).

Visualizations

The following diagrams illustrate the experimental workflows described in this application note.
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Caption: Workflow for chiral ligand synthesis via desymmetrization.
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Caption: Synthesis workflow for Trost ligands from cyclohexene oxide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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